molecular formula C8H7N5O2 B1584899 2,4-Diamino-6-nitroquinazoline CAS No. 7154-34-9

2,4-Diamino-6-nitroquinazoline

Cat. No. B1584899
CAS RN: 7154-34-9
M. Wt: 205.17 g/mol
InChI Key: YZMJNZRTRWPJFY-UHFFFAOYSA-N
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Description

2,4-Diamino-6-nitroquinazoline is an organic compound that belongs to the class of organoheterocyclic compounds known as imidolactams . It is available in the form of orange-colored powder or lumps . The molecular formula of this compound is C8H7N5O2 .


Synthesis Analysis

The synthesis of 2,4-Diamino-6-nitroquinazoline involves several steps. One of the synthesis methods involves the use of guanidine hydrochloride and 2-chloro-5-nitrobenzonitrile in N,N-dimethylformamide at 140°C for 24 hours . The reaction yields a white solid compound in 71% yield .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-nitroquinazoline is confirmed using various techniques such as single-crystal X-ray diffraction, elemental analysis, Fourier transform infrared spectrometry, ultraviolet–visible spectrophotometry, and nuclear magnetic resonance spectroscopy . The molecular weight of this compound is 205.17 .


Physical And Chemical Properties Analysis

2,4-Diamino-6-nitroquinazoline is an orange-colored compound that comes in the form of powder or lumps . It has a molecular weight of 205.17 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Inhibitors of Dihydrofolate Reductase

N9-substituted 2,4-diaminoquinazolines, synthesized from 2,4-diamino-6-nitroquinazoline, have been evaluated as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR). These compounds show significant inhibitory activities against these enzymes, with certain substitutions enhancing potency (Gangjee et al., 2008).

Antimalarial Activity

2,4-Diaminoquinazoline derivatives have been tested for their activity against Plasmodium falciparum, the parasite responsible for malaria. Some compounds in this class demonstrated potent antimalarial activity, suggesting their potential as therapeutic agents (Ommeh et al., 2004).

Microtubule Destabilizing Agents

4-Anilino-6-nitroquinazolines, which can be derived from 2,4-diamino-6-nitroquinazoline, have been investigated for their use as microtubule destabilizing agents. These compounds, such as Azixa™, have applications in inducing apoptosis in cancer cells (Foucourt et al., 2010).

Antileishmanial Activity

Synthesized 4-arylamino-6-nitroquinazolines have been evaluated for their antileishmanial activities. Some derivatives showed significant inhibitory activity against Leishmania major, indicating their potential as antileishmanial agents (Saad et al., 2016).

Antiplatelet and Antiphlogistic Activities

New series of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted, synthesized from 2,4-diaminoquinazolines, showed potent antiplatelet activity along with anti-inflammatory properties. These compounds could serve as leads for the development of new therapeutics (Brullo et al., 2012).

Molecular Structure Characterization

6-Nitroquinazoline-2,4(1H,3H)-dione, related to 2,4-diamino-6-nitroquinazoline, has been studied using X-ray crystallography and spectroscopy, providing insights into its molecular structure and bonding patterns (Kesternich et al., 2013).

Electrophilic Aromatic Nitration Studies

Theoretical studies on the nitration reaction centers of 4-hydroxyquinazoline, a relative of 2,4-diamino-6-nitroquinazoline, provided insights into the selectivity and reaction pathways in the synthesis of nitroquinazolines (Makhloufi et al., 2018).

Solid-Phase Synthesis Techniques

Advancements in solid-phase synthesis techniques for 2,4-diaminoquinazolines have been explored, offering efficient routes for the synthesis of compounds like prazosin (Wilson, 2001).

Computational Studies on Antitubercular Properties

Computational approaches, including QSAR and molecular docking, have been employed to explore the efficiency of the 2,4-diaminoquinazoline scaffold as an antitubercular agent, highlighting its versatility in drug discovery (Bose et al., 2019).

Corrosion Inhibition Studies

Quinazoline Schiff base compounds, related to 2,4-diamino-6-nitroquinazoline, have been investigated for their potential as corrosion inhibitors in hydrochloric acid solution, demonstrating their utility in industrial applications (Khan et al., 2017).

Safety And Hazards

When handling 2,4-Diamino-6-nitroquinazoline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, as well as dust formation .

Future Directions

Compounds containing a 2,4-diaminopyrimidine core, such as 2,4-Diamino-6-nitroquinazoline, have shown potential in the development of future anti-TB drugs. These compounds can be used as monotherapy or in combination with other anti-TB drugs or antibiotics . Additionally, 2,4-diamino-quinazoline, a selective inhibitor of Lef1, has been found to suppress the expression of Wnt/β-catenin target genes, resulting in the suppression of gastric cancer cell growth . This suggests potential future directions in cancer therapy.

properties

IUPAC Name

6-nitroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMJNZRTRWPJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291147
Record name 2,4-Diamino-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-nitroquinazoline

CAS RN

7154-34-9
Record name MLS002693872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-nitroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Gangjee, OO Adair, M Pagley… - Journal of medicinal …, 2008 - ACS Publications
N9-substituted 2,4-diaminoquinazolines were synthesized and evaluated as inhibitors of Pneumocystis carinii (pc) and Toxoplasma gondii (tg) dihydrofolate reductase (DHFR). …
Number of citations: 51 pubs.acs.org
A Gangjee, AP Vidwans, A Vasudevan… - Journal of medicinal …, 1998 - ACS Publications
The synthesis and biological activities of 14 6-substituted 2,4-diaminoquinazolines are reported. These compounds were designed to improve the cell penetration of a previously …
Number of citations: 87 pubs.acs.org
A Rosowsky, H Fu, SF Queener - Journal of Heterocyclic …, 2000 - Wiley Online Library
The synthesis of four previously undescribed 2,4‐diaminopyrido[2,3‐d]pyrimidines (3,4) and 2,4‐diaminoquinazolines (5,6) with a bulky tricyclic aromatic group at the 6‐position is …
Number of citations: 23 onlinelibrary.wiley.com
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
In a search for new methods for preparing 2,4‐diaminoquinazolines having a diversity of substituents in the benzenoid ring, it was found that the reaction of 2,6‐difluorobenzonitrile with …
Number of citations: 41 onlinelibrary.wiley.com
J Davoll, AM Johnson, HJ Davies, OD Bird… - Journal of Medicinal …, 1972 - ACS Publications
812 Journal of Medicinal Chemistry, 1972, Vol. 15, No. 8 Elslager, et at. methanol Hydrochloride (23). Bromomethyl 2, 6-bis (3, 4-dichloro-phenyl)-4-pyridyl ketone (lie)(2 g) was …
Number of citations: 0 pubs.acs.org
EF Elslager, J Clarke, LM Werbel… - Journal of Medicinal …, 1972 - ACS Publications
Eleven 2, 4-diamino-6-(heterocyclic) quinazolines (VI) were prepared by condensing 5-chloro-2-nitrobenzonitrile (III) with the appropriate saturated heterocycle to give the …
Number of citations: 2 pubs.acs.org
K McLuskey, F Gibellini, P Carvalho… - … Section D: Biological …, 2004 - scripts.iucr.org
The structure of Leishmania major pteridine reductase (PTR1) in complex with NADPH and the inhibitor 2,4,6-triaminoquinazoline (TAQ) has been solved in a new crystal form by …
Number of citations: 42 scripts.iucr.org
EA Bliss, RJ Griffin, MFG Stevens - Journal of the Chemical Society …, 1987 - pubs.rsc.org
A series of 2,4-diamino-5-(azidoaryl)-6-alkylpyrimidines has been prepared. The azide (36)(MZP) can be reduced by thiol reagents to the corresponding amine (28) but reductive …
Number of citations: 41 pubs.rsc.org
A Gangjee, M Kotharé, RL Kisliuk - Journal of Heterocyclic …, 2000 - Wiley Online Library
2‐Amino‐6‐methyl‐5‐(pyridin‐4‐ylsulfanyl)‐3H‐quinazolin‐4‐one (3, AG337) a lipophilic thymidylate synthase inhibitor, is currently in clinical trials as an antitumor agent. On the basis …
Number of citations: 23 onlinelibrary.wiley.com
P Veilumuthu, J Godwin Christopher - Research Journal of …, 2022 - researchgate.net
Streptomyces are well known to produce a large number of diverse compounds. An endophytic actinomycete, Streptomyces sp. VITGV01 was isolated from a farm tomato plant. Isolated …
Number of citations: 1 www.researchgate.net

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